Isoferulic Acid-d3 3-O-β-D-Glucuronide
Description
Classification and Molecular Identity
This compound belongs to the class of organic compounds known as phenolic glycosides, which are characterized by phenolic structures attached to glycosyl moieties. The compound exhibits a specific molecular formula of C16H15D3O10, with a molecular weight of 373.33 grams per mole. The Chemical Abstracts Service registry number for this compound is 1065272-10-7, establishing its unique chemical identity in scientific databases.
The structural composition features a deuterated isoferulic acid moiety conjugated to a β-D-glucuronide group through a 3-O linkage. The deuterium labeling occurs specifically at the methoxy group, where three hydrogen atoms are replaced with deuterium atoms, providing the characteristic mass shift essential for analytical applications. The compound's systematic name is 5-(2-Carboxyethenyl)-2-(methoxy-d3)phenyl β-D-Glucopyranosiduronic Acid, reflecting its complex structural organization.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H15D3O10 | |
| Molecular Weight | 373.33 g/mol | |
| CAS Number | 1065272-10-7 | |
| Exact Mass | 373.11062 Da | |
| Chemical Classification | Phenolic Glycoside |
The compound exists as a white to off-white solid under standard conditions and demonstrates hygroscopic properties, requiring careful storage conditions to maintain stability. Its spectroscopic characteristics include distinctive fragmentation patterns in mass spectrometry, with characteristic peaks at mass-to-charge ratios corresponding to glucuronide loss and deuterated methoxy group retention.
Historical Context and Development as an Analytical Standard
The development of this compound as an analytical standard emerged from the growing recognition of the importance of hydroxycinnamic acid metabolites in human health research. The systematic investigation of coffee polyphenol metabolism led to the identification of glucuronide conjugates as major circulating metabolites in human biological fluids. This discovery necessitated the development of highly specific analytical methods capable of accurately quantifying these compounds in complex biological matrices.
The first synthesis and characterization of hydroxycinnamic acid glucuronide conjugates was reported in 2010, when researchers prepared a comprehensive set of 24 potential human metabolites of coffee polyphenols for use as analytical standards. Among these synthesized compounds, isoferulic acid glucuronide derivatives were identified as critical metabolites present in human plasma and urine following coffee consumption. The deuterated version was subsequently developed to serve as an internal standard, providing enhanced analytical precision through stable isotope dilution mass spectrometry techniques.
Properties
Molecular Formula |
C₁₆H₁₅D₃O₁₀ |
|---|---|
Molecular Weight |
373.33 |
Synonyms |
5-(2-Carboxyethenyl)-2-(methoxy-d3)phenyl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Isoferulic Acid 3-O-β-D-Glucuronide (Non-Deuterated)
- Structure : Comprises isoferulic acid linked to glucuronic acid at the 3-hydroxyl position.
- Role : A major urinary metabolite observed in human intervention studies, particularly after anthocyanin consumption .
- Key Data : In a 16-week anthocyanin trial, its urinary levels significantly increased (p < 0.05), correlating with improved cognitive scores .
Dihydroisoferulic Acid 3-O-β-D-Glucuronide
- Structural Difference: Saturation of the propenoic side chain (dihydro form) compared to isoferulic acid.
- Its anti-inflammatory effects are less potent than dihydrocaffeic acid glucuronide .
- Commercial Use : Available as a reference standard (Catalogue N◦D448940) for metabolic research .
Ferulic Acid 4-O-β-D-Glucuronide
- Positional Isomer : Glucuronidation occurs at the 4-hydroxyl group instead of the 3-position.
- Metabolic Relevance: Exhibits a dose-dependent increase in plasma (r² > 0.90) during cranberry polyphenol interventions, suggesting higher systemic absorption compared to 3-O-conjugates .
Resveratrol 3-O-β-D-Glucuronide
- Synthetic Route : Prepared via trimethylresveratrol acetylation and selective deacetylation (40% yield), highlighting challenges in glucuronide synthesis .
- Functional Contrast : Unlike isoferulic acid derivatives, resveratrol glucuronide is studied for its chemopreventive activity, though both share glucuronidation as a detoxification pathway .
Deuterated Analogues
Mycophenolic Acid-d3 β-D-Glucuronide
- Application: Used to monitor immunosuppressant metabolites. Its deuterated form improves stability in biological matrices, similar to Isoferulic Acid-d3 3-O-β-D-Glucuronide .
- Key Difference: Parent compound (mycophenolic acid) inhibits inosine monophosphate dehydrogenase, unlike isoferulic acid’s antioxidant role .
Deoxycholic Acid-d5 3-O-β-D-Glucuronide
- Structural Basis : A bile acid glucuronide with deuterium labeling.
- Utility: Highlights the broader use of deuterated glucuronides in tracking enterohepatic recirculation, contrasting with isoferulic acid’s focus on dietary polyphenol metabolism .
Analytical and Metabolic Differentiation
Analytical Challenges
- Isomer Discrimination : Isoferulic acid 3-O-β-D-glucuronide and its isomers require high-resolution LC-FT-ICR MS for differentiation. Post-column infusion of deuterated IS (e.g., naproxen-D3) improves semi-quantitative accuracy .
- Deuterated vs. Non-Deuterated: The d3-label in this compound avoids overlap with endogenous peaks, critical for pharmacokinetic studies .
Metabolic Pathways
- Glucuronidation vs. Sulfation : Isoferulic acid 3-O-glucuronide and 3-O-sulfate (r² ≈ 0.90) both increase dose-dependently but differ in excretion rates. Glucuronides generally exhibit longer half-lives due to renal reabsorption .
- Bioactivity : Dihydroisoferulic acid 3-O-glucuronide shows weaker neuroinflammatory mitigation than dihydrocaffeic acid derivatives, emphasizing the impact of hydroxylation patterns .
Comparative Data Table
Research Implications
- Synthetic Optimization : Lessons from resveratrol glucuronide synthesis (e.g., selective deacetylation) could improve yields of isoferulic acid derivatives .
- Pharmacological Screening : Positional isomers (3-O vs. 4-O glucuronides) warrant comparative bioactivity assays to elucidate structure-activity relationships .
- Analytical Advances : High-resolution MS and deuterated IS remain critical for accurate quantification in complex matrices .
Preparation Methods
Deuterium Labeling of the Methoxy Group
The incorporation of deuterium into isoferulic acid precedes glucuronidation. This step typically involves substituting the methyl group in the methoxy moiety with deuterated methanol () under acidic or basic conditions. For example:
-
Reaction Setup :
-
Workup and Purification :
Table 1: Key Parameters for Deuterium Labeling
Enzymatic Glucuronidation of Deuterated Isoferulic Acid
Glucuronidation is catalyzed by UGT enzymes, predominantly UGT1A1, UGT1A3, and UGT1A9, which transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to the 3-hydroxyl group of isoferulic acid-d3.
-
In Vitro Biosynthesis Protocol :
-
Incubation System : Human liver microsomes (1 mg/mL protein) or recombinant UGT Supersomes® (0.2 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
Cofactors : UDPGA (3.2 mg/mL), MgCl (5 mM), and D-saccharolactone (1 mg/mL) to inhibit endogenous β-glucuronidase.
-
Reaction Conditions : 37°C for 2 hours with agitation.
-
Quenching : Acetonitrile (1:1 v/v) followed by centrifugation at 4,630 × g.
-
-
Product Isolation :
Table 2: Enzymatic Glucuronidation Efficiency
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 60–75% (microsomes) | |
| Regioselectivity | >90% conjugation at 3-O position | |
| Stability | Short shelf life; store at -80°C |
Analytical Characterization and Validation
Structural Confirmation
Purity and Stability Assessment
-
HPLC : Reverse-phase chromatography (C18 column, 0.1% formic acid/acetonitrile gradient) confirms >95% purity.
-
Stability Studies : The compound undergoes acyl migration at pH >7.4, necessitating storage at -80°C and avoidance of freeze-thaw cycles.
Challenges in Synthesis and Scale-Up
-
Deuterium Exchange : Residual protium in the methoxy group may occur if purity is <99.5%. This necessitates rigorous solvent drying and reaction monitoring.
-
Enzymatic Activity Variability : Batch-to-batch differences in UGT Supersomes® require activity normalization using control substrates like 4-methylumbelliferone.
-
Cost and Scalability : Custom synthesis (as noted by LGC Standards) limits bulk production, with lead times extending to 8–12 weeks.
Applications in Pharmacokinetic Research
The deuterated glucuronide enables precise quantification of isoferulic acid metabolism in vivo. For instance:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Isoferulic Acid-d3 3-O-β-D-Glucuronide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., aromatic or glucuronide moieties) followed by glucuronidation. For example:
Deuteration : Isoferulic acid is deuterated using isotopic exchange or catalytic deuteration methods under controlled pH and temperature to ensure >98% isotopic purity .
Glucuronidation : The deuterated isoferulic acid is enzymatically conjugated with UDP-glucuronic acid using recombinant UGT enzymes (e.g., UGT1A1/1A9) in buffered systems (pH 7.4, 37°C). Kinetic monitoring via HPLC ensures optimal reaction termination .
- Critical Factors : Acetylation steps (e.g., protecting hydroxyl groups) and purification via silica gel chromatography with ethyl acetate:acetic acid (94:6) improve yield .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) and MRM transitions for selective detection. Deuterium labeling reduces matrix interference, enhancing sensitivity .
- NMR Spectroscopy : ¹H-NMR (600 MHz) in DMSO-d6 identifies deuteration efficiency (e.g., loss of proton signals at C-3/C-5 positions) and glucuronide linkage confirmation via anomeric proton shifts (δ 5.4–5.7 ppm) .
- Validation : Include spike-recovery tests (85–115% recovery) and inter-day precision (<15% RSD) per FDA guidelines .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer :
- Storage Conditions : Lyophilized powder stored at -80°C in amber vials under argon prevents hydrolysis and photodegradation. Reconstitute in deuterium-depleted water for NMR studies .
- Stability Testing : Monitor degradation via accelerated stability protocols (40°C/75% RH for 4 weeks) with LC-MS quantification .
Advanced Research Questions
Q. What metabolic pathways and enzymes are involved in the hydrolysis of this compound in human hepatocytes?
- Methodological Answer :
- Enzymatic Profiling : Incubate with human liver microsomes (HLMs) and β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone). LC-MS/MS identifies free isoferulic acid-d3 as the hydrolysis product .
- Kinetic Analysis : Calculate Km and Vmax using Michaelis-Menten models. This compound shows lower Km (~5 μM) for β-glucuronidase compared to non-deuterated analogs, suggesting altered enzyme affinity .
Q. How can isotopic labeling (d3) improve pharmacokinetic modeling of Isoferulic Acid glucuronides in vivo?
- Methodological Answer :
- Tracer Studies : Co-administer deuterated and non-deuterated forms in rodent models. LC-MS/MS distinguishes isotopic clusters (m/z +3) to track parent compound vs. metabolites .
- Compartmental Modeling : Use WinNonlin® to calculate AUC, clearance, and volume of distribution. Deuterated analogs reduce endogenous interference, improving model accuracy for enterohepatic recirculation studies .
Q. What are the key challenges in resolving data contradictions between in vitro and in vivo glucuronidation rates?
- Methodological Answer :
- In Vitro-In Vivo Extrapolation (IVIVE) : Adjust for protein binding (e.g., fu,mic = 0.1) and enzyme abundance differences (UGT1A1: 15 pmol/mg in HLMs vs. tissue-specific expression). Use Simcyp® to simulate hepatic extraction ratios .
- Tissue-Specific Metabolism : Compare portal vein vs. systemic plasma concentrations in perfused liver models. This compound shows 30% higher hepatic extraction than intestinal glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
